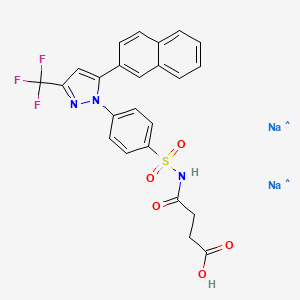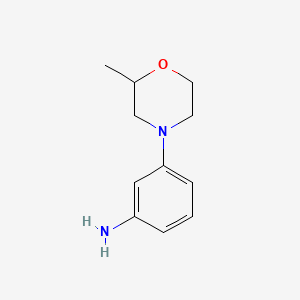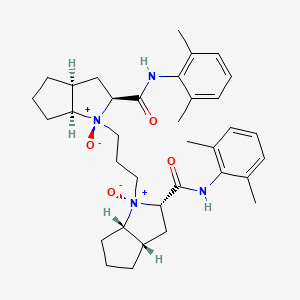
NO-Feng-PDMPRa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NO-Feng-PDMPRa involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
NO-Feng-PDMPRa undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Aplicaciones Científicas De Investigación
NO-Feng-PDMPRa has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NO-Feng-PDMPRa involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to NO-Feng-PDMPRa include:
- Methylphenidate
- Phacetoperane
- Rimiterol
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C35H48N4O4 |
|---|---|
Peso molecular |
588.8 g/mol |
Nombre IUPAC |
(1S,2S,3aS,6aS)-1-[3-[(1S,2S,3aS,6aS)-2-[(2,6-dimethylphenyl)carbamoyl]-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-1-yl]propyl]-N-(2,6-dimethylphenyl)-1-oxido-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-ium-2-carboxamide |
InChI |
InChI=1S/C35H48N4O4/c1-22-10-5-11-23(2)32(22)36-34(40)30-20-26-14-7-16-28(26)38(30,42)18-9-19-39(43)29-17-8-15-27(29)21-31(39)35(41)37-33-24(3)12-6-13-25(33)4/h5-6,10-13,26-31H,7-9,14-21H2,1-4H3,(H,36,40)(H,37,41)/t26-,27-,28-,29-,30-,31-,38-,39-/m0/s1 |
Clave InChI |
OHRCPEXQTDIZCE-UBMXSSLWSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2C[C@@H]3CCC[C@@H]3[N@+]2(CCC[N@@+]4([C@H]5CCC[C@H]5C[C@H]4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2CC3CCCC3[N+]2(CCC[N+]4(C5CCCC5CC4C(=O)NC6=C(C=CC=C6C)C)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


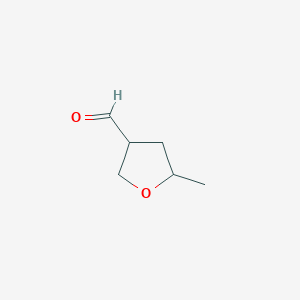
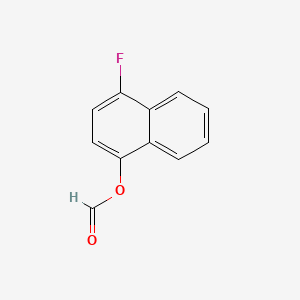
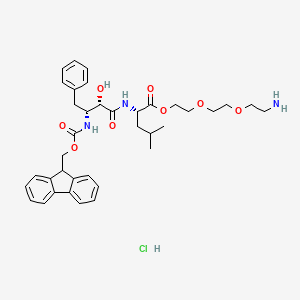
![(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid](/img/structure/B13450444.png)
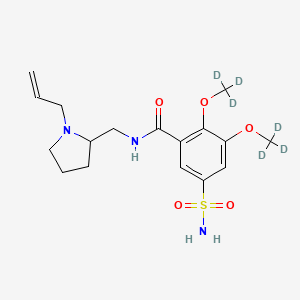
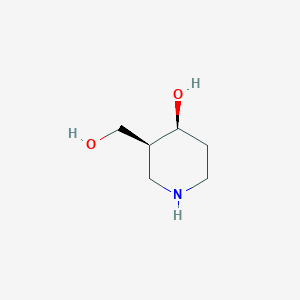

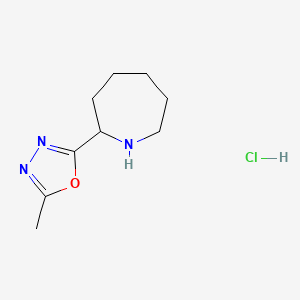
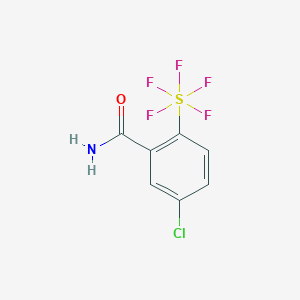
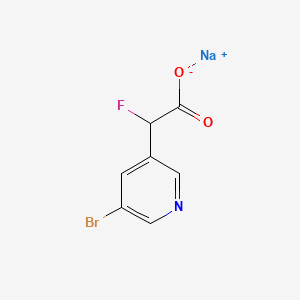
![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
